molecular formula C10H6BrN5O5 B5345367 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide

5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide

Cat. No. B5345367
M. Wt: 356.09 g/mol
InChI Key: QSIAUSYLXJMZLJ-LCYFTJDESA-N
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Description

5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide, commonly known as Br-PyO, is a synthetic compound that belongs to the family of pyridine-based heterocyclic compounds. Br-PyO has been widely used in scientific research as a potent inhibitor of several enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO).

Mechanism of Action

Br-PyO inhibits the activity of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO by binding to their active sites and preventing the formation of NO and uric acid, respectively. The inhibition of this compound by Br-PyO has been shown to reduce the production of NO in the central nervous system, leading to a decrease in blood pressure and neuroprotection. The inhibition of XO by Br-PyO has been shown to reduce the production of uric acid, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The inhibition of this compound and XO by Br-PyO has several biochemical and physiological effects. The inhibition of this compound leads to a decrease in blood pressure, neuroprotection, and a reduction in inflammation. The inhibition of XO leads to a decrease in uric acid production, which reduces inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Br-PyO has several advantages for lab experiments. It is a potent inhibitor of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Br-PyO is also stable and easy to handle, which makes it suitable for long-term experiments. However, Br-PyO has some limitations as well. It is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. Br-PyO may also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Br-PyO. One possible direction is to investigate the effects of Br-PyO on other enzymes and physiological processes. Another possible direction is to develop more potent and selective inhibitors of 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO based on the structure of Br-PyO. Finally, future research can investigate the potential therapeutic applications of Br-PyO in the treatment of various diseases, including hypertension, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, Br-PyO is a synthetic compound that has been widely used in scientific research as a potent inhibitor of this compound and XO. Br-PyO inhibits the activity of these enzymes by binding to their active sites and preventing the formation of NO and uric acid, respectively. The inhibition of this compound and XO has several biochemical and physiological effects, including a decrease in blood pressure, neuroprotection, and a reduction in inflammation and oxidative stress. Br-PyO has several advantages for lab experiments, but also some limitations. Future research can investigate the potential therapeutic applications of Br-PyO and develop more potent and selective inhibitors of this compound and XO.

Synthesis Methods

The synthesis of Br-PyO is a multistep process that involves the reaction of 5-bromo-2-pyridinamine with 3,5-dinitro-2-chloropyridine, followed by oxidation with hydrogen peroxide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Br-PyO has been extensively used in scientific research as a potent inhibitor of several enzymes, including 5-bromo-N-(3,5-dinitro-2-pyridinyl)-2-pyridinamine 1-oxide and XO. This compound is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule that plays a crucial role in the regulation of various physiological processes, including blood pressure, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of uric acid, a waste product of purine metabolism. Elevated levels of uric acid have been associated with several diseases, including gout and cardiovascular diseases.

properties

IUPAC Name

(Z)-5-bromo-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN5O5/c11-6-1-2-9(14(17)5-6)13-10-8(16(20)21)3-7(4-12-10)15(18)19/h1-5,17H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIAUSYLXJMZLJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])N(C=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=N/C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])/N(C=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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